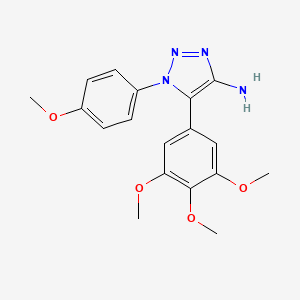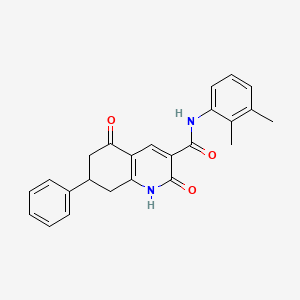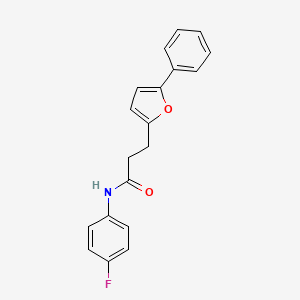
2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone typically involves the following steps:
-
Formation of the 2,3-Dihydroindole Core: : This can be achieved through the reduction of indole derivatives. A common method involves the catalytic hydrogenation of indole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
-
Introduction of the 3-Nitrophenyl Group: : The 3-nitrophenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of 2,3-dihydroindole with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The nitro group in the 3-nitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
-
Substitution: : The compound can participate in electrophilic substitution reactions, especially at the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂/Pd-C, NaBH₄ in methanol or ethanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid, concentrated HNO₃ for nitration, and SO₃/H₂SO₄ for sulfonation.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion of the nitro group to an amino group, yielding 2,3-dihydroindol-1-yl-(3-aminophenyl)methanone.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with various biological targets, making them useful in drug discovery.
-
Medicine: : Potential use in the development of new pharmaceuticals. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
-
Industry: : Used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone is largely dependent on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA/RNA: Potential to intercalate with DNA/RNA, affecting gene expression and replication.
Comparison with Similar Compounds
2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
2,3-Dihydro-1H-indole-2,3-dione: An intermediate in the synthesis of various indole derivatives.
Uniqueness
The presence of both the 2,3-dihydroindole and 3-nitrophenyl moieties in this compound provides a unique combination of chemical properties, making it distinct from other indole derivatives. This unique structure allows for diverse chemical reactivity and potential biological activities.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
312268-26-1 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-5-3-6-13(10-12)17(19)20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2 |
InChI Key |
GPSREAPGWMKQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11041539.png)
![2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11041545.png)


![4-Bromo-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B11041559.png)
![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11041560.png)
![9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11041562.png)
![methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11041565.png)

![4,6-dimethyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11041583.png)
![2-{(1E)-N-[N-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]ethanimidoyl}benzoic acid](/img/structure/B11041599.png)

![(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041612.png)
![1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone](/img/structure/B11041618.png)
